

Technical Guide: Spectroscopic Data for 3-Amino-1-naphthaldehyde

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Compound of Interest

Compound Name: 3-Amino-1-naphthaldehyde

Cat. No.: B15071467

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For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide addresses the available spectroscopic information for the chemical compound **3-Amino-1-naphthaldehyde**. Despite a comprehensive search of publicly available scientific literature and chemical databases, specific experimental ¹H NMR and ¹³C NMR data for **3-Amino-1-naphthaldehyde** could not be located. The information presented herein is based on data for structurally related compounds, which can provide valuable insights for researchers working with this molecule. This document is intended to serve as a resource by providing context and predictive information in the absence of direct experimental data.

Chemical Structure and Properties

- IUPAC Name: **3-Amino-1-naphthaldehyde**
- Molecular Formula: C₁₁H₉NO
- Molecular Weight: 171.19 g/mol
- CAS Number: A specific CAS number for **3-Amino-1-naphthaldehyde** was not readily identifiable. The isomer, 3-Amino-2-naphthaldehyde, has the CAS number 154845-34-8.

Predicted NMR Data

In the absence of experimental spectra, theoretical NMR predictions can offer a preliminary understanding of the expected chemical shifts. These predictions are based on computational models and should be verified experimentally.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of **3-Amino-1-naphthaldehyde** is expected to show distinct signals for the aldehydic proton and the aromatic protons on the naphthalene ring system.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Aldehyde (-CHO)	9.5 - 10.5	Singlet (s)	Typically downfield due to the electron-withdrawing nature of the carbonyl group.
Aromatic (H ₂ , H ₄)	7.0 - 8.0	Doublet (d) or Singlet (s)	The exact multiplicity and shift will be influenced by the positions of the amino and aldehyde groups.
Aromatic (H ₅ , H ₆ , H ₇ , H ₈)	7.0 - 8.5	Multiplet (m)	Protons on the second ring of the naphthalene system will appear as a complex multiplet.
Amino (-NH ₂)	3.5 - 5.5	Broad Singlet (br s)	The chemical shift and broadness of the amino protons are highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (ppm)	Notes
Aldehyde (C=O)	190 - 200	The carbonyl carbon is significantly deshielded.
Aromatic (C1, C3)	120 - 150	Carbons directly attached to the aldehyde and amino groups will have distinct chemical shifts.
Aromatic (C2, C4, C4a, C5, C6, C7, C8, C8a)	110 - 140	The remaining aromatic carbons will resonate in this region.

Experimental Considerations for NMR Analysis

For researchers planning to acquire NMR data for **3-Amino-1-naphthaldehyde**, the following experimental protocols are recommended based on standard practices for similar aromatic compounds.

Sample Preparation

- Solvent: Deuterated chloroform (CDCl_3) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated methanol (CD_3OD) can be used. The choice of solvent will affect the chemical shifts, particularly for the labile amino protons.
- Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard NMR instruments.

NMR Instrument Parameters

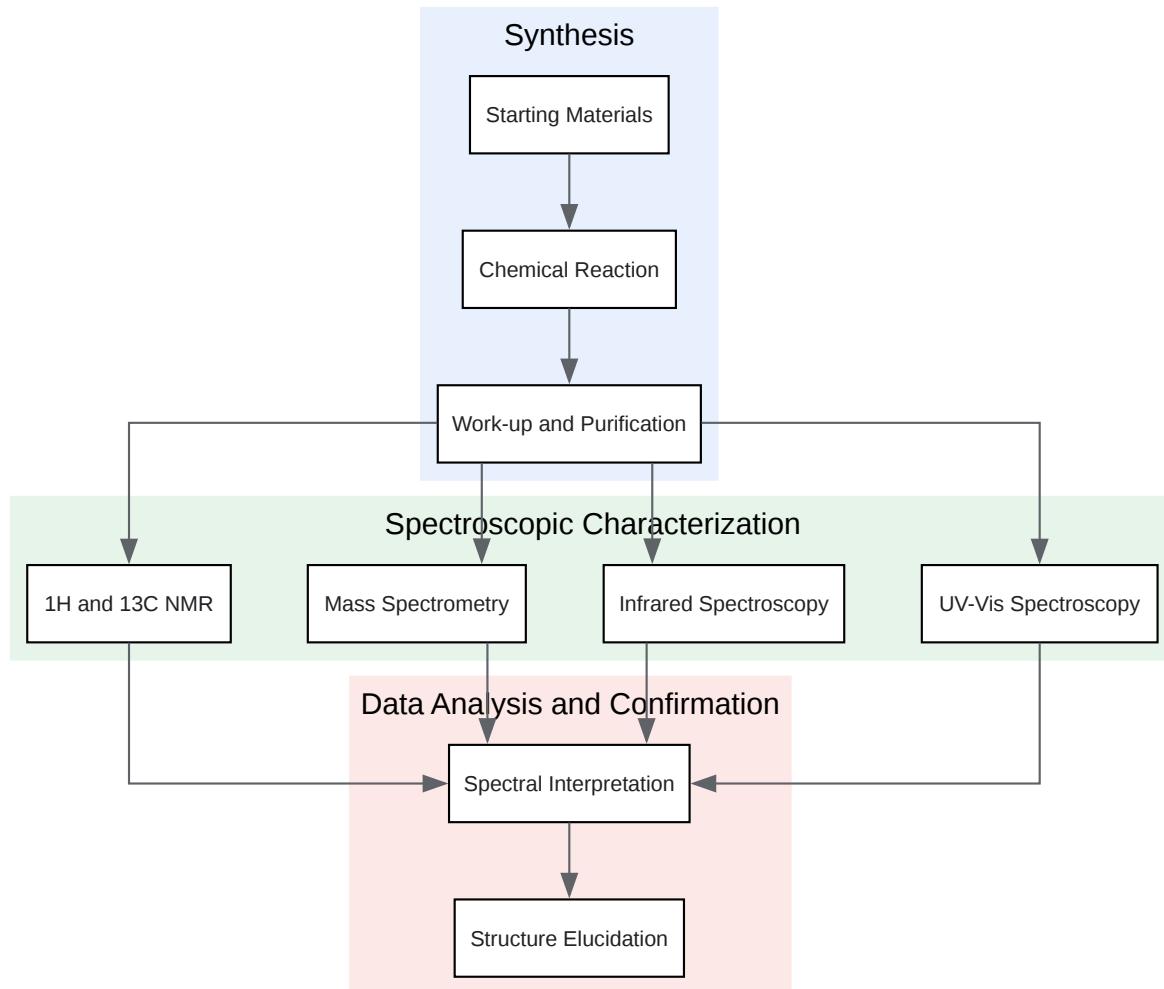
- Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for adequate resolution of the aromatic signals.

- ^1H NMR:
 - Number of Scans: 16 to 64 scans are generally sufficient.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.
- ^{13}C NMR:
 - Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.
 - Pulse Program: A standard proton-decoupled pulse sequence should be used.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a novel or uncharacterized compound like **3-Amino-1-naphthaldehyde**.

Workflow for Synthesis and Characterization

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